2-Chloro-6-(methylamino)-3-nitrobenzoic acid

Physicochemical profiling Lead optimization Medicinal chemistry building blocks

2-Chloro-6-(methylamino)-3-nitrobenzoic acid (CAS 2060035-51-8, molecular formula C₈H₇ClN₂O₄, molecular weight 230.60 g/mol) is a multifunctional aromatic building block bearing carboxylic acid, secondary amine, aryl chloride, and aryl nitro substituents on a single benzene ring. This compound is classified as a substituted nitrobenzoic acid derivative and is offered commercially at a minimum purity of 95% for research-scale synthetic applications.

Molecular Formula C8H7ClN2O4
Molecular Weight 230.60 g/mol
Cat. No. B13240611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(methylamino)-3-nitrobenzoic acid
Molecular FormulaC8H7ClN2O4
Molecular Weight230.60 g/mol
Structural Identifiers
SMILESCNC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C(=O)O
InChIInChI=1S/C8H7ClN2O4/c1-10-4-2-3-5(11(14)15)7(9)6(4)8(12)13/h2-3,10H,1H3,(H,12,13)
InChIKeyJVHXTXCRHBTYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(methylamino)-3-nitrobenzoic Acid: Procurement-Relevant Identity and Structural Baseline


2-Chloro-6-(methylamino)-3-nitrobenzoic acid (CAS 2060035-51-8, molecular formula C₈H₇ClN₂O₄, molecular weight 230.60 g/mol) is a multifunctional aromatic building block bearing carboxylic acid, secondary amine, aryl chloride, and aryl nitro substituents on a single benzene ring . This compound is classified as a substituted nitrobenzoic acid derivative and is offered commercially at a minimum purity of 95% for research-scale synthetic applications .

Scaffold Type Multifunctional aromatic building block with four distinct substituents
Grade Research-grade, minimum 95% purity for synthetic applications
Use Context Supports regioisomer-specific lead optimization and parallel synthesis

Why 2-Chloro-6-(methylamino)-3-nitrobenzoic Acid Cannot Be Replaced by Generic Analogs: Procurement Risk Considerations


Close structural analogs of 2-chloro-6-(methylamino)-3-nitrobenzoic acid, such as 2-chloro-4-(methylamino)-5-nitrobenzoic acid [1] and 4-(methylamino)-3-nitrobenzoic acid , possess different substitution patterns that alter their computed physicochemical properties, including lipophilicity (XLogP3-AA) and topological polar surface area, which directly impact reactivity, solubility, and suitability as synthetic intermediates in specific reaction sequences. Interchanging these compounds without verification risks failed coupling reactions, altered pharmacokinetic profiles of downstream products, or procurement of a regioisomer that is inactive in the intended biological target pathway.

Target Compound
2-Chloro-6-(methylamino)-3-nitrobenzoic acid
Potential Substitute
2-Chloro-4-(methylamino)-5-nitrobenzoic acid
Regioisomeric substitution pattern may shift lipophilicity and reactivity, risking failed coupling or altered molecular recognition.
Target Compound
2-Chloro-6-(methylamino)-3-nitrobenzoic acid (≥95%)
Potential Substitute
2-Chloro-6-nitrobenzoic acid (precursor, >98%)
Precursor lacks methylamino handle; higher precursor purity reflects single-step synthesis vs. multi-step functionalization.

Quantitative Differentiation Evidence: 2-Chloro-6-(methylamino)-3-nitrobenzoic Acid vs. Closest Analogs


Regioisomeric Differentiation: Computed Lipophilicity (XLogP3-AA) vs. 2-Chloro-4-(methylamino)-5-nitrobenzoic Acid

The target compound 2-chloro-6-(methylamino)-3-nitrobenzoic acid is a regioisomer of 2-chloro-4-(methylamino)-5-nitrobenzoic acid, differing in the relative positions of the methylamino and nitro groups. Computed lipophilicity values derived from PubChem demonstrate a measurable difference: the 2,6,3-substituted isomer exhibits an XLogP3-AA of 1.80 , while the 2,4,5-substituted isomer has an XLogP3-AA of 2.4 [1]. This 0.6 log unit difference translates to an approximately 4-fold difference in partition coefficient, which is significant for chromatographic retention, membrane permeability, and biological distribution of downstream products.

Lipophilicity Profile
Cross-study comparable
Target XLogP3-AA: 1.80
Analog XLogP3-AA: 2.4
Difference: Δ 0.6 (~4-fold partition coefficient shift)
Measurable difference supports regioisomer-specific selection for solubility and ADME optimization.
Context: Computed property; PubChem data.
Physicochemical profiling Lead optimization Medicinal chemistry building blocks

Comparative Synthetic Yield and Purity: 2-Chloro-6-nitrobenzoic Acid Precursor vs. Further Functionalized Derivative

The immediate synthetic precursor 2-chloro-6-nitrobenzoic acid (CAS 5344-49-0) can be obtained via a patented oxidation process at >98% purity with 65% isolated yield [1]. In contrast, the fully functionalized target compound 2-chloro-6-(methylamino)-3-nitrobenzoic acid requires additional synthetic steps (methylamine substitution) and is commercially available at a minimum purity of 95% . The 3-percentage-point drop in purity reflects the added complexity of introducing the methylamino group, which introduces new impurity profiles that must be controlled in downstream reactions.

Purity & Yield Context
Specification review
Target Purity: ≥95%
Precursor Purity: >98% (65% yield)
Difference: ≥3 percentage points; added synthetic step
Purity reduction reflects multi-step synthesis complexity; budget for additional purification if needed.
Context: Supplier specification vs. US Patent 5,198,575.
Process chemistry Intermediate procurement Synthetic route selection

Hydrogen Bond Donor/Acceptor Count Differentiation vs. Non-Amino Analog

The target compound possesses 2 hydrogen bond donors (carboxylic acid OH, secondary amine NH) and 5 hydrogen bond acceptors (carboxylic acid C=O, nitro group O atoms, amine N) based on its structure . In contrast, the non-amino analog 2-chloro-6-nitrobenzoic acid (CAS 5344-49-0) has only 1 hydrogen bond donor and 4 hydrogen bond acceptors . The additional H-bond donor from the methylamino group increases the compound's capacity for specific intermolecular interactions, which can enhance binding affinity to protein targets but may also reduce membrane permeability relative to the simpler analog.

H-Bonding Capacity
Class-level inference
Target: 2 HBD, 5 HBA
Precursor: 1 HBD, 4 HBA
Difference: +1 donor, +1 acceptor
Increased hydrogen-bonding capacity supports fragment-based screening targeting polar binding sites.
Context: Topological count; TPSA estimate from analog.
Drug-likeness Computational chemistry Fragment-based screening

Evidence-Backed Application Scenarios for 2-Chloro-6-(methylamino)-3-nitrobenzoic Acid


Regioisomer-Specific Building Block for Parallel Medicinal Chemistry Libraries

When a medicinal chemistry campaign requires systematic exploration of substitution patterns on a nitrobenzoic acid scaffold, 2-chloro-6-(methylamino)-3-nitrobenzoic acid provides a specific regioisomer distinct from the 2,4,5-substituted variant. The measured 0.6 log unit difference in XLogP3-AA between these regioisomers (1.80 vs. 2.4) [1] makes the target compound preferable when lower lipophilicity is desired to improve aqueous solubility of lead compounds.

Late-Stage Functionalization Intermediate Requiring Orthogonal Reactivity

The presence of both an aryl chloride (position 2) and a methylamino group (position 6) on the benzene ring provides two distinct handles for sequential functionalization. The methylamino group can be acylated, alkylated, or converted to a diazonium species, while the chloride serves as a cross-coupling partner. This orthogonal reactivity profile, combined with the commercial availability at 95% purity , makes the compound a strategic intermediate for convergent synthetic routes where the simpler precursor 2-chloro-6-nitrobenzoic acid would require additional protection/deprotection steps.

Fragment-Based Drug Discovery Targeting H-Bond-Rich Binding Sites

With 2 hydrogen bond donors and 5 hydrogen bond acceptors, this compound offers a higher hydrogen-bonding capacity than the non-amino analog 2-chloro-6-nitrobenzoic acid (1 donor, 4 acceptors) . This property makes it suitable as a fragment for screening against protein targets with polar active sites, such as kinases or proteases, where additional H-bond interactions can contribute to binding affinity. Procurement of this specific derivative, rather than the simpler analog, may be critical when the methylamino group is required to occupy a specific sub-pocket identified by crystallographic studies.

Synthetic Intermediate for Pharmaceutical Impurity Reference Standards

Due to its specific substitution pattern and the 95% minimum purity specification , this compound serves as a candidate for synthesizing or serving as a reference standard for process-related impurities in active pharmaceutical ingredients (APIs) that incorporate chloro-nitrobenzoic acid motifs. The well-characterized purity gap relative to the >98% pure precursor [2] provides a measurable benchmark for impurity profiling in quality control workflows.

Application
Selection Property
Validation Focus
Regioisomer-Specific Parallel Libraries
Specific 2,6,3-substitution pattern
Verify XLogP3-AA context and chromatographic retention
Late-Stage Orthogonal Functionalization
Dual handles: aryl chloride and methylamino group
Confirm orthogonal reactivity under planned conditions
Fragment-Based Drug Discovery
Higher H-bond capacity (2 donors, 5 acceptors)
Assess binding affinity to polar target sub-pockets
Impurity Reference Standard Synthesis
Well-characterized 95% purity benchmark
Baseline impurity profiling against >98% precursor standard
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